2-Chloro-4-fluoro-3-methylbenzoic acid
Overview
Description
2-Chloro-4-fluoro-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6ClFO2. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on a benzoic acid core. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
2-Chloro-4-fluoro-3-methylbenzoic acid is primarily used in the synthesis and antibacterial evaluation of 6-Amino-8-methylquinolones
Mode of Action
Given its use in the synthesis of 6-amino-8-methylquinolones, it can be inferred that it may interact with its targets in a way that inhibits bacterial growth or survival .
Biochemical Pathways
It’s known that benzylic compounds can undergo various reactions, including free radical reactions and nucleophilic substitutions , which could potentially affect various biochemical pathways.
Result of Action
Given its use in the synthesis of antibacterial compounds , it can be inferred that the result of its action may include the inhibition of bacterial growth or survival.
Action Environment
It’s noted that the compound should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition , suggesting that certain environmental conditions could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-fluoro-3-methylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial agents such as 6-amino-8-methylquinolones . The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound disrupts normal metabolic processes by inhibiting key enzymes involved in cell wall synthesis and DNA replication . This leads to impaired cell function and ultimately cell death. Additionally, this compound can affect eukaryotic cells by modulating signaling pathways that control cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of enzyme activity and sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects such as liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant antibacterial activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations facilitate the compound’s excretion from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-methylbenzoic acid typically involves the halogenation of 3-methylbenzoic acid. One common method is the electrophilic aromatic substitution reaction where 3-methylbenzoic acid is treated with chlorine and fluorine sources under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods: On an industrial scale, the production of this compound can involve multi-step processes starting from readily available precursors. The process may include:
Nitration: of toluene to form nitrotoluene.
Reduction: of nitrotoluene to form toluidine.
Diazotization: of toluidine followed by Sandmeyer reaction to introduce the chlorine and fluorine substituents.
Oxidation: of the methyl group to form the carboxylic acid.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms.
Oxidation and Reduction: The compound can be oxidized to form various derivatives or reduced under specific conditions to modify the functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: such as amines or alkoxides for substitution reactions.
Oxidizing agents: like potassium permanganate for oxidation reactions.
Palladium catalysts: for coupling reactions.
Major Products:
Substituted benzoic acids: from nucleophilic substitution.
Biaryl compounds: from coupling reactions.
Scientific Research Applications
2-Chloro-4-fluoro-3-methylbenzoic acid is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: It is employed in the production of agrochemicals and specialty materials.
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 4-Fluoro-3-methylbenzoic acid
- 2-Chloro-3-methylbenzoic acid
Comparison: 2-Chloro-4-fluoro-3-methylbenzoic acid is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-4-fluoro-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUFFHLBXKTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282167 | |
Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173315-54-3 | |
Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173315-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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